4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride
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Overview
Description
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyclopropyl group and a 3-chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate is then reacted with piperidine to form 1-piperidine propyl alcohol. Finally, a substitution reaction between 3-(4-chlorophenyl)propyl methanesulfonate and 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification, yields this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of readily available and cost-effective raw materials, ensuring high yield and safety during production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. By blocking these receptors, the compound enhances histaminergic activity in the brain, which can improve wakefulness and reduce excessive daytime sleepiness .
Comparison with Similar Compounds
Similar Compounds
Ciproxidine: Another compound with a similar piperidine core, used for its pharmacological properties.
Uniqueness
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with histamine receptors sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAPZUBYFKKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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